molecular formula C19H14ClN5O2S B2523567 N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251676-68-2

N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2523567
CAS No.: 1251676-68-2
M. Wt: 411.86
InChI Key: NKKGMDYJQOZXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS: 1251676-68-2) is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidin-7-one core fused with a pyridine ring and an acetamide-linked substituted phenyl group. Its molecular formula is C₁₉H₁₄ClN₅O₂S, with a molecular weight of 411.9 g/mol . The Smiles string Cc1ccc(Cl)cc1NC(=O)Cn1cnc2c(-c3ccncc3)nsc2c1=O highlights the 5-chloro-2-methylphenyl substituent and the pyridin-4-yl-isothiazolopyrimidine backbone .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c1-11-2-3-13(20)8-14(11)23-15(26)9-25-10-22-17-16(12-4-6-21-7-5-12)24-28-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKGMDYJQOZXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, with the CAS number 1251676-68-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₄ClN₅O₂S, and it has a molecular weight of 411.9 g/mol. The structure features a chloro-substituted aromatic ring and a pyridinyl isothiazolo-pyrimidine moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1251676-68-2
Molecular FormulaC₁₉H₁₄ClN₅O₂S
Molecular Weight411.9 g/mol
LogP2.494
Polar Surface Area53.61 Ų

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antiviral Activity : The compound may inhibit viral replication through interference with specific viral proteins or pathways.
  • Antitumor Activity : Similar structures have shown potential in targeting cancer cells by disrupting cellular processes essential for tumor growth.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit significant biological activity against various cell lines. For instance, it has been tested against cancer cell lines where it showed cytotoxic effects at micromolar concentrations.

Case Studies

  • Antiviral Efficacy : A study examining the antiviral properties of similar compounds found that they effectively reduced viral titers in infected cell cultures by targeting the viral replication machinery.
    • Example : A benzoannulene derivative was noted for its ability to inhibit Chikungunya virus replication, suggesting a potential pathway for the isothiazolo-pyrimidine derivatives as antiviral agents.
  • Antitumor Potential : Another investigation into pyrimidine derivatives indicated their ability to induce apoptosis in cancer cells, leading to reduced viability and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Chloro-Substituted Phenyl Variants

Key Compounds:

N-(3-chloro-2-methylphenyl)-... (CAS: 1251566-14-9): Differs in the chlorine position (3- vs. 5-chloro on the phenyl ring) but shares the same molecular formula (C₁₉H₁₄ClN₅O₂S ) and weight .

N-(4-chlorophenyl)-... (CAS: 1251672-40-8): Substitutes the phenyl group with a 4-chloro moiety (C₁₈H₁₂ClN₅O₂S , MW: 397.8 g/mol) .

Implications:
  • Steric and Electronic Effects : The 5-chloro substituent in the target compound may enhance binding affinity in biological systems compared to the 3-chloro isomer due to reduced steric hindrance near the acetamide linkage .
  • Meta vs.

Substituent Diversity: Methyl vs. Trifluoromethyl Groups

Key Compounds:

N-(2,5-dimethylphenyl)-... (CAS: 1251590-11-0): Features dual methyl groups (C₂₀H₁₇N₅O₂S , MW: 391.4 g/mol) .

N-(2-(trifluoromethyl)phenyl)-... (CAS: 1251629-88-5): Substitutes with a trifluoromethyl group (C₁₉H₁₂F₃N₅O₂S , MW: 431.4 g/mol) .

Implications:
  • Electron-Withdrawing Effects : The -CF₃ group may enhance metabolic resistance but reduce solubility in aqueous media .

Core Heterocycle Modifications

Key Compounds:

IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea): A thiazolo-pyrimidine derivative with demonstrated neuroprotective effects in Parkinson’s disease models .

Compound 24 (pyrido-thieno-pyrimidinone core): Exhibits a fused pyrido-thieno system instead of isothiazolo-pyrimidine, with distinct electronic properties .

Implications:
  • Bioactivity: The isothiazolo-pyrimidine core in the target compound may offer superior kinase inhibition or receptor modulation compared to pyrido-thieno systems due to sulfur’s electronegativity .
  • Neuroprotection Potential: Structural parallels with IDPU suggest possible central nervous system (CNS) applications, though substituent differences (e.g., chloro vs. urea groups) may shift therapeutic targets .

Data Table: Structural and Molecular Comparison

Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Notable Features
N-(5-chloro-2-methylphenyl)-... 1251676-68-2 C₁₉H₁₄ClN₅O₂S 411.9 5-Cl, 2-Me phenyl; isothiazolo-pyrimidine
N-(3-chloro-2-methylphenyl)-... 1251566-14-9 C₁₉H₁₄ClN₅O₂S 411.9 3-Cl positional isomer
N-(4-chlorophenyl)-... 1251672-40-8 C₁₈H₁₂ClN₅O₂S 397.8 4-Cl phenyl; no methyl group
N-(2,5-dimethylphenyl)-... 1251590-11-0 C₂₀H₁₇N₅O₂S 391.4 Dual methyl groups
N-(2-(trifluoromethyl)phenyl)-... 1251629-88-5 C₁₉H₁₂F₃N₅O₂S 431.4 -CF₃ substituent; high lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.